molecular formula C8H14Br2N4 B11787682 N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide

N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide

Cat. No.: B11787682
M. Wt: 326.03 g/mol
InChI Key: KAYSTLWLCBFHLH-UHFFFAOYSA-N
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Description

N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a tetrahydropyridine moiety. The molecule is substituted with a methyl group at the amine position and exists as a dihydrobromide salt, enhancing its solubility in polar solvents. Its structural backbone aligns with bioactive tetrahydropyrido-pyridazine/pyrimidine derivatives, which are explored for therapeutic applications, including antitumor activity .

Properties

Molecular Formula

C8H14Br2N4

Molecular Weight

326.03 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide

InChI

InChI=1S/C8H12N4.2BrH/c1-9-8-4-6-5-10-3-2-7(6)11-12-8;;/h4,10H,2-3,5H2,1H3,(H,9,12);2*1H

InChI Key

KAYSTLWLCBFHLH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2CCNCC2=C1.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves multi-step reactions starting from pyridine and pyridazine derivatives. The process includes:

    Formation of the Pyrido[4,3-c]pyridazine Core: This step involves the cyclization of pyridine and pyridazine derivatives under specific conditions.

    Hydrogenation: The reduction of the double bonds in the pyridazine ring is carried out using hydrogen gas in the presence of a palladium catalyst.

    Formation of the Dihydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are typically carried out using hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridazin-3-amines.

Scientific Research Applications

N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, salt forms, or core scaffolds. Key distinctions in physicochemical properties and bioactivity are highlighted.

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents Salt Form Key Properties/Activity References
N-Methyl-...pyridazin-3-amine dihydrobromide C₈H₁₄N₄·2HBr N-Methyl Dihydrobromide Discontinued; enhanced solubility via salt
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-amine C₇H₁₀N₄ None Free base Parent compound; CID 54594615
N-Ethyl-...pyridazin-3-amine dihydrobromide C₉H₁₆N₄·2HBr N-Ethyl Dihydrobromide Discontinued; longer alkyl chain
N,N-Dimethyl-...pyridazin-3-amine C₉H₁₄N₄ N,N-Dimethyl Free base Higher lipophilicity (inferred)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives Variable (e.g., R₁=ethyl formate) Variable Variable Anti-breast tumor activity (MCF-7 cells)

Key Observations:

The N-ethyl variant’s longer alkyl chain may reduce solubility or alter receptor binding compared to the methyl derivative . N,N-Dimethyl substitution increases lipophilicity, which could enhance membrane permeability but reduce water solubility. This modification might also sterically hinder interactions with biological targets .

Salt Form vs. Free Base :

  • The dihydrobromide salt of the N-methyl derivative improves aqueous solubility, a critical factor for bioavailability. However, salt dissociation in physiological conditions could influence pharmacokinetics .

Scaffold Variations :

  • The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold () shares structural similarities but replaces pyridazine with pyrimidine. Derivatives of this scaffold exhibit anti-breast tumor activity (e.g., inhibition of MCF-7 cells), suggesting that pyridazine-pyrimidine hybrids are promising for oncology research .

Biological Activity

N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide is a heterocyclic compound with significant biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula C8H14Br2N4C_8H_{14}Br_2N_4 and a molecular weight of approximately 326.03 g/mol. Its unique bicyclic structure incorporates both pyridine and pyridazine rings, which enhances its solubility and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization : Reacting 2-aminopyridine with suitable aldehydes or ketones.
  • Methylation : Introducing the methyl group at the nitrogen atom.
  • Purification : Utilizing solvents like ethanol or methanol and employing catalysts to facilitate the reactions .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Bcl-xL protein, which is crucial for regulating apoptosis in cancer cells. By inhibiting this protein, this compound can induce programmed cell death in various cancer cell lines .

Antimicrobial Effects

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida albicans64 μg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymes : Such as those involved in metabolic pathways associated with cancer cell proliferation.
  • Modulating Cell Signaling Pathways : Affecting apoptosis and cell cycle regulation .

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

  • Cancer Treatment : A study evaluated its effects on melanoma cells and reported growth inhibition percentages ranging from 62% to 100% across different concentrations .
  • Antimicrobial Activity : Another research focused on its antibacterial properties against resistant strains of bacteria, showing promising results that warrant further exploration for clinical applications .

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